molecular formula C16H12N2O3S B10969378 methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate

methyl 3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzoate

Cat. No.: B10969378
M. Wt: 312.3 g/mol
InChI Key: LTPDJBBTXDDEJD-UHFFFAOYSA-N
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Description

Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is a complex organic compound with a molecular formula of C16H12N2O3S. This compound is part of the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate typically involves multi-step organic reactions One common method starts with the preparation of the quinazolinone core This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and appropriate catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides, alternative esters.

Scientific Research Applications

Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive quinazolinone core.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The sulfanyl group can also interact with thiol-containing enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Similar structure but lacks the sulfanyl group.

    Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate: Contains an ethoxy linker instead of a direct sulfanyl group.

    Methyl 2-(4-oxo-3(4H)-quinazolinyl)acetate: Similar core structure with an acetate ester group.

Uniqueness

Methyl 3-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This group can undergo specific oxidation and substitution reactions, making the compound versatile for various applications.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate

InChI

InChI=1S/C16H12N2O3S/c1-21-15(20)10-5-4-6-11(9-10)18-14(19)12-7-2-3-8-13(12)17-16(18)22/h2-9H,1H3,(H,17,22)

InChI Key

LTPDJBBTXDDEJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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